2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
Formation of the Phenol Intermediate: The phenol intermediate can be synthesized through various methods, including the hydroxylation of aromatic compounds.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the phenol intermediate with cyclohexylmethyl halides under basic conditions.
Formation of the Dioxaborolane Group: The final step involves the reaction of the substituted phenol with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-substituted phenols.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl-substituted phenols.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Used in catalytic processes, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions. The phenol group can act as a nucleophile, while the dioxaborolane group can undergo transmetalation in cross-coupling reactions. The cyclohexylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenol Derivatives: Compounds like 4-hydroxyphenylboronic acid and 4-cyclohexylphenol.
Boronic Acid Derivatives: Compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and phenylboronic acid.
Uniqueness
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the cyclohexylmethyl group adds steric bulk, which can influence the compound’s behavior in chemical reactions, making it distinct from other phenol and boronic acid derivatives.
Properties
Molecular Formula |
C19H29BO3 |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-10-11-17(21)15(13-16)12-14-8-6-5-7-9-14/h10-11,13-14,21H,5-9,12H2,1-4H3 |
InChI Key |
VQJXHZDDZVLPOJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC3CCCCC3 |
Origin of Product |
United States |
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